N-(2-Aminoethyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide
Description
N-(2-Aminoethyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide is a benzamide derivative characterized by a diazenyl (azo) group linking a 4-(dimethylamino)phenyl moiety to a benzamide core, which is further functionalized with a 2-aminoethyl chain. This structure confers unique electronic and steric properties, making it relevant in applications ranging from biochemical probes to optoelectronic materials.
Properties
CAS No. |
909729-58-4 |
|---|---|
Molecular Formula |
C17H21N5O |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(2-aminoethyl)-4-[[4-(dimethylamino)phenyl]diazenyl]benzamide |
InChI |
InChI=1S/C17H21N5O/c1-22(2)16-9-7-15(8-10-16)21-20-14-5-3-13(4-6-14)17(23)19-12-11-18/h3-10H,11-12,18H2,1-2H3,(H,19,23) |
InChI Key |
QQMDDPMNXDBPMK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide typically involves the following steps:
Diazotization: The starting material, 4-(dimethylamino)aniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-(2-aminoethyl)benzamide under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium dithionite and hydrogen gas with a catalyst.
Substitution: Reagents and conditions depend on the specific substitution reaction but may include halogens, acids, or bases.
Major Products Formed
Oxidation: Products may include nitro compounds or other oxidized derivatives.
Reduction: Products typically include primary or secondary amines.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-(2-Aminoethyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide has been studied for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit enzyme inhibitory properties against histone deacetylases (HDACs), which are crucial in cancer progression. For instance, a related compound demonstrated significant potency against various cancer cell lines, indicating that the azo group may enhance biological activity through interaction with cellular targets .
Anticonvulsant Properties
Azo compounds have also shown promise in the treatment of epilepsy. Studies on related derivatives have revealed that they can bind effectively to molecular targets associated with epilepsy, such as glutamate and GABA receptors. This binding can lead to anticonvulsant effects, making these compounds potential candidates for further development in seizure management .
Analytical Chemistry
Fluorescent Sensors
this compound has been utilized in the development of colorimetric and fluorescent sensors. These sensors are designed for rapid detection of specific ions or molecules in solution. For example, a recent study demonstrated the synthesis of a fluorescent sensor based on an azo compound that exhibited significant sensitivity and selectivity towards certain analytes, showcasing the utility of azo compounds in analytical applications .
Dye Applications
The compound's azo structure makes it suitable for use as a dye in various applications, including textiles and biological staining. Azo dyes are known for their vibrant colors and stability, making them ideal for use in industries requiring durable coloration .
Materials Science
Polymer Chemistry
In materials science, this compound can be incorporated into polymer matrices to impart specific properties such as thermal stability and UV resistance. The incorporation of azo compounds into polymers can lead to materials with enhanced performance characteristics suitable for various industrial applications.
Photonic Applications
The photochemical properties of azo compounds allow them to be used in photonic devices. These materials can undergo reversible photoisomerization when exposed to light, making them useful for applications in optical switches and data storage devices .
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide depends on its specific application. In biological systems, it may interact with proteins, enzymes, or DNA, affecting various cellular pathways. The azo group can undergo reduction to form active metabolites that exert biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Substituents
Key Observations :
- Electron-Withdrawing vs. In contrast, the dimethylamino group in the target compound donates electrons, stabilizing the diazenyl group and enabling π-π stacking interactions.
- Positional Isomerism: The target compound’s para-diazenyl configuration contrasts with the ortho-diazenyl in AminoEtMR (), which exhibits solvatochromic shifts due to altered conjugation pathways.
Key Observations :
- The target compound’s synthesis likely parallels methods in and , using carbodiimide-mediated coupling (e.g., EDCl/HOBt). Yields for similar benzamides (e.g., 65–69 in ) range from 54% to 76%, influenced by steric hindrance and electron-withdrawing substituents.
- Lower yields in Compound 69 (54%, ) may arise from bulky isopropyl groups complicating purification.
Physical and Spectroscopic Properties
- NMR Shifts: The target compound’s diazenyl group generates distinct aromatic signals. For example, in AminoEtMR (), the diazenyl-linked protons resonate at δ 7.8–8.2 ppm, while dimethylamino protons appear as singlets near δ 3.0 ppm.
- UV-Vis Absorption: The dimethylamino group in the target compound red-shifts absorption compared to non-aminated analogs (e.g., λmax ~450–500 nm vs. ~420 nm for carboxyl derivatives ).
Biological Activity
N-(2-Aminoethyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide, a compound with potential therapeutic applications, has attracted interest due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Structural Characteristics
The compound features a diazenyl group, which is known for its role in various biological activities. The presence of the dimethylamino group enhances its solubility and reactivity, potentially influencing its interaction with biological targets.
-
Histone Deacetylase Inhibition :
- Recent studies indicate that compounds similar to this compound demonstrate significant inhibitory effects on histone deacetylases (HDACs). HDACs play a crucial role in epigenetic regulation and are implicated in cancer progression. For instance, a related compound exhibited IC50 values of 95.2 nM against HDAC1, showcasing the potential of such compounds in cancer therapy .
-
Antitumor Activity :
- The compound's ability to induce apoptosis and cell cycle arrest has been documented. In vitro studies on cell lines such as A2780 and HepG2 revealed that similar compounds induced G2/M phase arrest, leading to increased apoptosis rates . This suggests a promising avenue for developing novel anticancer agents.
-
Reactive Oxygen Species (ROS) Generation :
- Compounds with similar structures have been shown to generate ROS, contributing to their cytotoxic effects against cancer cells. This mechanism is vital as it can lead to oxidative stress, further promoting apoptosis in malignant cells.
Case Studies
-
In Vitro Studies :
Research involving derivatives of the compound has demonstrated potent antiproliferative effects on various cancer cell lines. For example, one study found that a related compound led to a 10-fold increase in potency compared to standard treatments like suberoylanilide hydroxamic acid (SAHA) . -
In Vivo Efficacy :
Animal models treated with compounds structurally related to this compound showed significant tumor regression and improved survival rates. These findings underscore the potential for clinical applications in oncology .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
